molecular formula C15H10Cl2O B6321723 (2E)-1-(3,4-Dichlorophenyl)-3-phenylprop-2-en-1-one CAS No. 144100-20-9

(2E)-1-(3,4-Dichlorophenyl)-3-phenylprop-2-en-1-one

Cat. No.: B6321723
CAS No.: 144100-20-9
M. Wt: 277.1 g/mol
InChI Key: APDLDPJVXCOGTA-RMKNXTFCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-1-(3,4-Dichlorophenyl)-3-phenylprop-2-en-1-one: is an organic compound belonging to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system. This compound is characterized by the presence of two chlorine atoms on the phenyl ring, which can significantly influence its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2E)-1-(3,4-Dichlorophenyl)-3-phenylprop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 3,4-dichlorobenzaldehyde and acetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods: On an industrial scale, the synthesis of this compound can be optimized by using continuous flow reactors to enhance the reaction efficiency and yield. The use of catalysts such as ionic liquids or metal-organic frameworks can also be explored to improve the reaction conditions and reduce the environmental impact.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (2E)-1-(3,4-Dichlorophenyl)-3-phenylprop-2-en-1-one can undergo oxidation reactions to form corresponding epoxides or diols. Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: The compound can be reduced to form the corresponding alcohols or alkanes using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atoms on the phenyl ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives. Common reagents include sodium methoxide, sodium ethoxide, and amines.

Major Products Formed:

  • Epoxides and diols from oxidation reactions.
  • Alcohols and alkanes from reduction reactions.
  • Substituted derivatives from nucleophilic substitution reactions.

Scientific Research Applications

Chemistry: (2E)-1-(3,4-Dichlorophenyl)-3-phenylprop-2-en-1-one is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It serves as a precursor for the synthesis of heterocyclic compounds and other chalcone derivatives.

Biology and Medicine: The compound exhibits significant biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. It is used in the development of new therapeutic agents targeting various diseases. The presence of the dichlorophenyl group enhances its biological activity and selectivity.

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and polymers. Its unique chemical structure allows it to impart desirable properties to the final products, such as improved stability and colorfastness.

Mechanism of Action

The biological activity of (2E)-1-(3,4-Dichlorophenyl)-3-phenylprop-2-en-1-one is primarily attributed to its ability to interact with various molecular targets and pathways. The compound can inhibit the activity of enzymes such as cyclooxygenase and lipoxygenase, leading to reduced inflammation and pain. It can also induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation. The presence of the dichlorophenyl group enhances its binding affinity to the target proteins, resulting in improved efficacy.

Comparison with Similar Compounds

  • (2E)-1-(4-Chlorophenyl)-3-phenylprop-2-en-1-one
  • (2E)-1-(3,4-Difluorophenyl)-3-phenylprop-2-en-1-one
  • (2E)-1-(3,4-Dimethoxyphenyl)-3-phenylprop-2-en-1-one

Comparison: Compared to its analogs, (2E)-1-(3,4-Dichlorophenyl)-3-phenylprop-2-en-1-one exhibits higher biological activity due to the presence of two chlorine atoms on the phenyl ring. This structural feature enhances its ability to interact with molecular targets and increases its stability. The compound also shows better solubility and bioavailability, making it a more effective therapeutic agent.

Properties

IUPAC Name

(E)-1-(3,4-dichlorophenyl)-3-phenylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Cl2O/c16-13-8-7-12(10-14(13)17)15(18)9-6-11-4-2-1-3-5-11/h1-10H/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APDLDPJVXCOGTA-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)C2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)C2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Cl2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59826-47-0
Record name NSC242263
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=242263
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.